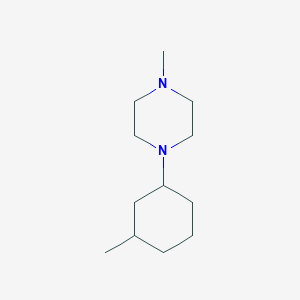
N,N'-di-tert-butyl-1,3-adamantanedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-di-tert-butyl-1,3-adamantanedicarboxamide, commonly referred to as ADA, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 238-240°C.
Mécanisme D'action
The mechanism of action of ADA is not fully understood, but it is believed to interact with hydrophobic molecules through van der Waals interactions and hydrogen bonding. This interaction allows ADA to form stable complexes with hydrophobic molecules, such as drugs, and protect them from degradation.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of ADA. However, studies have shown that ADA is non-toxic and has low cytotoxicity, making it a promising candidate for drug delivery applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ADA is its ability to form stable complexes with hydrophobic molecules, making it a promising candidate for drug delivery applications. However, one of the limitations of ADA is its limited solubility in aqueous solutions, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of ADA, including:
1. Further investigation of its mechanism of action and interactions with hydrophobic molecules.
2. Development of new synthesis methods to improve the yield and purity of ADA.
3. Exploration of its potential applications in drug delivery, catalysis, and material science.
4. Investigation of its potential toxicity and biocompatibility in vivo.
5. Development of new derivatives of ADA with improved properties and applications.
Conclusion:
In conclusion, N,N'-di-tert-butyl-1,3-adamantanedicarboxamide is a promising compound with potential applications in drug delivery, catalysis, and material science. Its ability to form stable complexes with hydrophobic molecules makes it a promising candidate for drug delivery applications. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
ADA can be synthesized by reacting 1,3-adamantanedicarboxylic acid with tert-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) and is carried out under an inert atmosphere. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
ADA has been studied for its potential applications in various scientific fields, including drug delivery, catalysis, and material science. In drug delivery, ADA has been used as a carrier for hydrophobic drugs due to its ability to form stable complexes with them. In catalysis, ADA has been shown to be an effective catalyst for various reactions, including the synthesis of cyclic carbonates from epoxides and carbon dioxide. In material science, ADA has been used as a building block for the synthesis of novel polymers and materials.
Propriétés
IUPAC Name |
1-N,3-N-ditert-butyladamantane-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2/c1-17(2,3)21-15(23)19-8-13-7-14(9-19)11-20(10-13,12-19)16(24)22-18(4,5)6/h13-14H,7-12H2,1-6H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVNRQSDCDXLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5164005.png)

![N-(2-chlorophenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5164028.png)

![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5164048.png)

![methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate](/img/structure/B5164054.png)

![2-chloro-6-methoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5164076.png)


![4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5164123.png)
![2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol](/img/structure/B5164128.png)
